REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.[Br:31][C:32]1[CH:37]=[CH:36][C:35]([F:38])=[CH:34][C:33]=1O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.C(Cl)Cl>[Br:31][C:32]1[CH:37]=[CH:36][C:35]([F:38])=[CH:34][C:33]=1[O:1][CH:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the crude oil was dissolved in EtOH (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
treated with 4 M HCl in 1,4-dioxane (450 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After this time, the solvents were removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixture of Et2O:hexanes (1:1) several times
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The crude material was treated with heptane (1 L)
|
Type
|
FILTRATION
|
Details
|
a white precipitate was filtered
|
Type
|
ADDITION
|
Details
|
The heptane layer was diluted with Et2O
|
Type
|
ADDITION
|
Details
|
treated with 4 M HCl in 1,4-dioxane (100 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed three times with Et2O:hexanes (1:1)
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixture of Et2O:hexanes (1:1) several times
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in heptane (2 L)
|
Type
|
WASH
|
Details
|
washed four times with 1 N NaOH (250 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |